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Compound of Interest

Compound Name:
5-Fluoro-2-(methylsulfonyl)benzoic

acid

Cat. No.: B1334236 Get Quote

An In-depth Technical Guide to 5-Fluoro-2-
(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

nomenclature, and available data for 5-Fluoro-2-(methylsulfonyl)benzoic acid. The

information is curated for professionals in research and development who require precise and

reliable chemical information.

Chemical Structure and Nomenclature
IUPAC Name: 5-Fluoro-2-(methylsulfonyl)benzoic acid

The nomenclature of this compound is determined by the seniority of its functional groups.

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the

carboxylic acid group (-COOH) takes precedence over the sulfonyl group (-SO₂CH₃).

Consequently, the parent name of the molecule is benzoic acid. The carbon atom of the

carboxylic acid group is designated as position 1 on the benzene ring. Numbering then

proceeds around the ring to give the substituents the lowest possible locants. This results in the

fluorine atom being at position 5 and the methylsulfonyl group at position 2.
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Chemical Structure:

Caption: Chemical structure of 5-Fluoro-2-(methylsulfonyl)benzoic acid.

Physicochemical Properties
A summary of the available quantitative data for 5-Fluoro-2-(methylsulfonyl)benzoic acid is

presented in the table below. It should be noted that experimental data for this specific

compound is limited in publicly available literature.

Property Value Source

Molecular Formula C₈H₇FO₄S PubChem[1]

Molecular Weight 218.20 g/mol PubChem[1]

Physical Form Solid Sigma-Aldrich

Purity ≥98% Sigma-Aldrich

Note: Specific experimental data for melting point, boiling point, and solubility of 5-Fluoro-2-
(methylsulfonyl)benzoic acid are not readily available in the cited sources. Data for

structurally related but different compounds, such as 5-Fluoro-2-methylbenzoic acid, show a

melting point in the range of 130-132 °C.[2][3][4] This information should be used with caution

as the methylsulfonyl group can significantly influence the physical properties.

Experimental Protocols
Detailed experimental protocols for the synthesis of 5-Fluoro-2-(methylsulfonyl)benzoic acid
are not explicitly described in the available literature. However, a potential synthetic route can

be inferred from the synthesis of its precursors.

Hypothetical Synthesis Workflow:

The synthesis could potentially proceed through a two-step process starting from 2-

fluorobenzoic acid. This proposed pathway is based on established organic chemistry

reactions.
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2-Fluorobenzoic Acid Chlorosulfonation 2-Fluoro-5-chlorosulfonyl-
benzoic acid

Chlorosulfonic acid

Reaction with a
methylating agent

(e.g., methylating agent
followed by oxidation, or
a direct methylthiolation

and subsequent oxidation)

5-Fluoro-2-(methylsulfonyl)-
benzoic acid
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Caption: A potential synthetic pathway for 5-Fluoro-2-(methylsulfonyl)benzoic acid.

Step 1: Synthesis of 2-Fluoro-5-chlorosulfonylbenzoic acid

A plausible initial step involves the chlorosulfonation of o-fluorobenzoic acid. This reaction

would introduce the chlorosulfonyl group onto the benzene ring. The synthesis of 2-fluoro-5-

chlorosulfonylbenzoic acid from o-fluorobenzoic acid and chlorosulfonic acid has been

reported.[5]

Step 2: Conversion to 5-Fluoro-2-(methylsulfonyl)benzoic acid

The subsequent step would involve the conversion of the chlorosulfonyl group to a

methylsulfonyl group. This could potentially be achieved through reaction with a suitable

methylating agent, possibly followed by an oxidation step if a methylthio intermediate is formed.

The specifics of this conversion are not detailed in the available search results.

Spectroscopic Data
Experimental spectroscopic data (¹H NMR, IR, Mass Spectrometry) for 5-Fluoro-2-
(methylsulfonyl)benzoic acid is not available in the searched literature. For reference,

general characteristics of IR and ¹H NMR spectra for benzoic acid and its derivatives are

described below.

Infrared (IR) Spectroscopy (Anticipated Characteristics)

An IR spectrum of 5-Fluoro-2-(methylsulfonyl)benzoic acid would be expected to show

characteristic absorption bands for its functional groups:

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[6][7]
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C=O stretch (Carboxylic Acid): A strong, sharp peak typically found between 1710-1680 cm⁻¹

for aromatic carboxylic acids.[6][7]

S=O stretch (Sulfonyl): Two strong bands are expected, typically in the ranges of 1350-1300

cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

C-F stretch: A strong absorption band in the region of 1250-1000 cm⁻¹.

Aromatic C-H and C=C stretches: Characteristic absorptions for the substituted benzene

ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated Characteristics)

The ¹H NMR spectrum would provide information on the chemical environment of the protons:

Carboxylic Acid Proton (-COOH): A singlet, typically found far downfield (>10 ppm), which

may be broad.[8]

Aromatic Protons: The three protons on the benzene ring would appear as multiplets in the

aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns

would be influenced by the electron-withdrawing effects of the fluorine and methylsulfonyl

groups.

Methyl Protons (-SO₂CH₃): A singlet corresponding to the three methyl protons, with its

chemical shift influenced by the adjacent sulfonyl group.

Biological Activity and Signaling Pathways
There is no specific information in the searched literature regarding the biological activity or

involvement in signaling pathways of 5-Fluoro-2-(methylsulfonyl)benzoic acid. Research on

structurally similar molecules can sometimes provide clues to potential biological relevance.

For instance, other fluorinated benzoic acid derivatives have been investigated for various

pharmacological activities.[4] However, without direct experimental evidence, any proposed

biological role for 5-Fluoro-2-(methylsulfonyl)benzoic acid would be purely speculative.

Due to the lack of information on its biological interactions, a diagram of a signaling pathway or

experimental workflow involving this specific compound cannot be generated at this time.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://www.docbrown.info/page06/spectra2/benzoic-acid-nmr1h.htm
https://www.benchchem.com/product/b1334236?utm_src=pdf-body
https://www.chemimpex.com/products/45420
https://www.benchchem.com/product/b1334236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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